molecular formula C19H16F2N4O2S B2413359 N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 955710-87-9

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2413359
CAS No.: 955710-87-9
M. Wt: 402.42
InChI Key: OQDXVSNCVBKZML-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the development of new materials or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the urea group: This step involves the reaction of an amine with an isocyanate or carbodiimide to form the urea linkage.

    Attachment of the benzyl and tolyl groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
  • N-(2,6-difluorobenzyl)-2-(3-(o-tolyl)ureido)thiazole-4-carboxamide
  • N-(2,6-difluorobenzyl)-2-(3-(phenyl)ureido)thiazole-4-carboxamide

Uniqueness

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S/c1-11-4-2-5-12(8-11)23-18(27)25-19-24-16(10-28-19)17(26)22-9-13-14(20)6-3-7-15(13)21/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDXVSNCVBKZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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